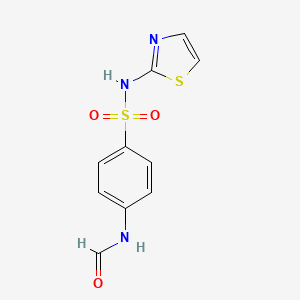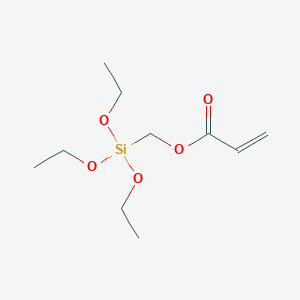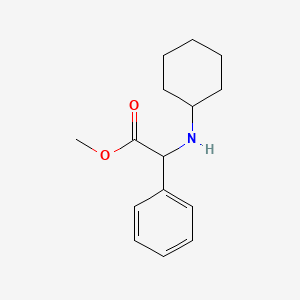
2-(cyclohexanesulfonyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexanesulfonyl)acetonitrile is an organic compound characterized by the presence of a nitrile group (-CN) attached to a carbon atom, which is further bonded to a cyclohexanesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexanesulfonyl)acetonitrile typically involves the reaction of cyclohexanesulfonyl chloride with acetonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Cyclohexanesulfonyl chloride} + \text{Acetonitrile} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and the choice of solvent, are optimized to maximize yield and purity. Common solvents used in the synthesis include acetonitrile and other polar aprotic solvents.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclohexanesulfonyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the nitrile group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
2-(Cyclohexanesulfonyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and sulfonyl groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(cyclohexanesulfonyl)acetonitrile involves its reactivity towards nucleophiles and electrophiles. The nitrile group can act as an electrophile, reacting with nucleophiles to form various substituted products. The sulfonyl group can also participate in reactions, influencing the overall reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetonitrile: A simple nitrile compound used as a solvent and intermediate in organic synthesis.
Cyclohexanesulfonyl chloride: A sulfonyl chloride used in the synthesis of sulfonamides and other sulfonyl-containing compounds.
Uniqueness
2-(Cyclohexanesulfonyl)acetonitrile is unique due to the presence of both a nitrile and a sulfonyl group, which imparts distinct reactivity and potential applications in various fields. Its dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
797036-54-5 |
|---|---|
Formule moléculaire |
C8H13NO2S |
Poids moléculaire |
187.26 |
Nom IUPAC |
2-cyclohexylsulfonylacetonitrile |
InChI |
InChI=1S/C8H13NO2S/c9-6-7-12(10,11)8-4-2-1-3-5-8/h8H,1-5,7H2 |
Clé InChI |
ZODCWZQJSKXQSI-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)S(=O)(=O)CC#N |
SMILES canonique |
C1CCC(CC1)S(=O)(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![diethyl{[(4-nitrophenyl)amino]methylene}malonate](/img/structure/B3057281.png)



![4-[1-(4-hydroxyphenyl)cyclopentyl]phenol](/img/structure/B3057291.png)





![1-[4-(Morpholin-4-yl)phenyl]propan-1-one](/img/structure/B3057299.png)


![4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate](/img/structure/B3057303.png)
